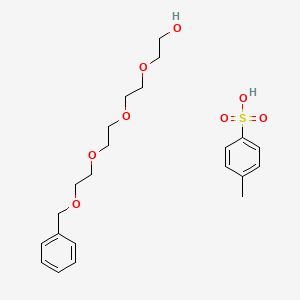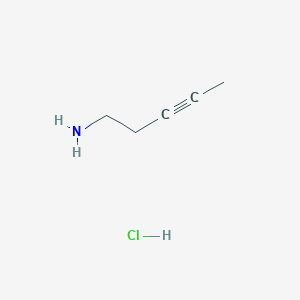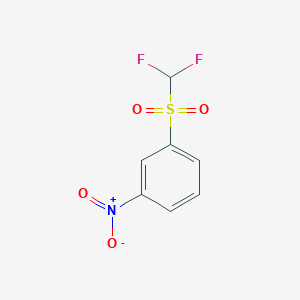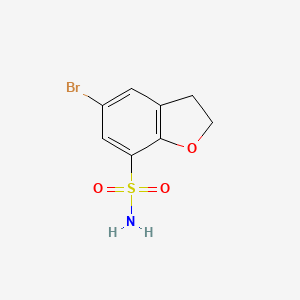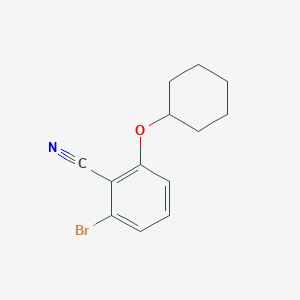
2-Bromo-6-(cyclohexyloxy)benzonitrile
Vue d'ensemble
Description
2-Bromo-6-(cyclohexyloxy)benzonitrile is a white to off-white crystalline powder1. It is a compound with the molecular formula BrC6H4CN2.
Synthesis Analysis
There are no specific papers or documents found related to the synthesis of 2-Bromo-6-(cyclohexyloxy)benzonitrile. However, benzonitrile can be synthesized from benzaldehyde and hydroxylamine hydrochloride3. This might provide a starting point for the synthesis of 2-Bromo-6-(cyclohexyloxy)benzonitrile.Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(cyclohexyloxy)benzonitrile is not explicitly mentioned in the search results. However, the molecular weight is 182.022.Chemical Reactions Analysis
No specific chemical reactions involving 2-Bromo-6-(cyclohexyloxy)benzonitrile were found in the search results. However, 2-(Bromomethyl)benzonitrile, a related compound, reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)meth-yl]benzonitrile4.Physical And Chemical Properties Analysis
2-Bromo-6-(cyclohexyloxy)benzonitrile is a white to off-white crystalline powder with a melting point of 82-84°C. Its boiling point is 399.8°C. This compound is soluble in organic solvents such as ether, chloroform, and benzene but is insoluble in water1.Safety And Hazards
No specific safety and hazard information for 2-Bromo-6-(cyclohexyloxy)benzonitrile was found in the search results. However, it’s always important to handle chemicals with care, using appropriate personal protective equipment and following safety protocols.
Orientations Futures
No specific future directions or applications for 2-Bromo-6-(cyclohexyloxy)benzonitrile were found in the search results. However, it is available for purchase for pharmaceutical testing5, which suggests potential uses in pharmaceutical research and development.
Propriétés
IUPAC Name |
2-bromo-6-cyclohexyloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBGKJHPSCAGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(cyclohexyloxy)benzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

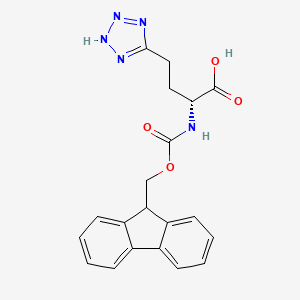
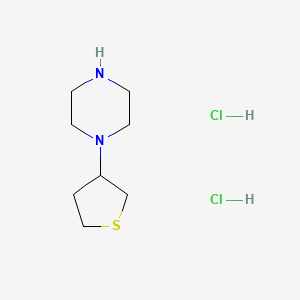
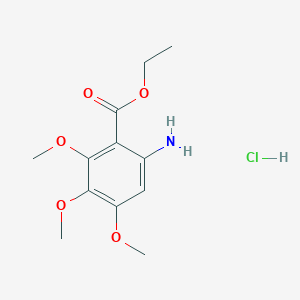
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

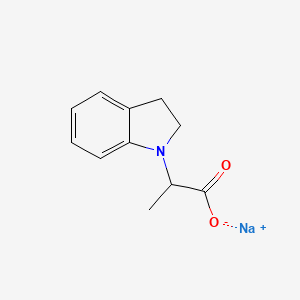
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
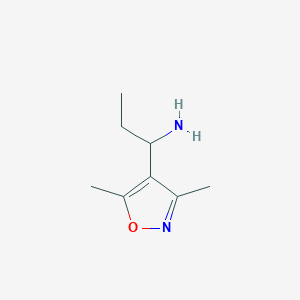
![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)
